molecular formula C9H13N5O3 B1433527 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione CAS No. 1803565-72-1

5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Cat. No. B1433527
CAS RN: 1803565-72-1
M. Wt: 239.23 g/mol
InChI Key: APLRPUZVZJFSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione” has a molecular formula of C9H13N5O3 and a molecular weight of 239.23 . It is a research chemical and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of this compound consists of a central imidazolidine-2,4-dione ring, with a methoxyethyl-1H-1,2,3-triazol-4-ylmethyl group attached to it .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given its molecular structure . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing glycolurils and their analogues, including imidazolidine-2,4-diones, due to their wide applications in fields such as supramolecular chemistry. These compounds serve as building blocks for creating pharmacologically active substances, explosives, and gelators. The review by Kravchenko et al. (2018) highlights various synthesis approaches for these compounds, emphasizing the importance of developing new synthesis methods to advance scientific and technological applications Kravchenko, Baranov, & Gazieva, 2018.

Antibacterial Applications

The antibacterial potential of hybrid compounds based on 1,2,3-triazoles and imidazolidine-2,4-diones has been explored. Keivanloo et al. (2020) synthesized new compounds through a copper-catalyzed click reaction and evaluated their antibacterial activities. Their research demonstrates these compounds' effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential of such structures in developing new antibacterial agents Keivanloo, Lashkari, Sepehri, Bakherad, & Abbaspour, 2020.

DNA Binding Studies for Anticancer Applications

Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for anticancer drug development. Shah et al. (2013) investigated the UV-Vis spectroscopic behavior of imidazolidine derivatives and their interaction with DNA. Their findings suggest that some derivatives exhibit significant DNA binding affinity, positioning them as potential candidates for anticancer therapy Shah, Nosheen, Munir, Badshah, Qureshi, Rehman, Muhammad, & Hussain, 2013.

Antifungal and Antitumor Properties

Novel synthetic routes for creating optically active antifungal azoles incorporating imidazolidine nuclei have been developed. These compounds, particularly those containing triazole and imidazolidinone structures, have shown promising antifungal and antitumor activities. The work by Ichikawa et al. (2000) provides insight into alternative synthesis methods that can be scaled up for clinical trials, demonstrating the versatility of these compounds in pharmaceutical applications Ichikawa, Kitazaki, Matsushita, Hosono, Yamada, Mizuno, & Itoh, 2000.

Safety and Hazards

As a research chemical, this compound should be handled with care. It is not intended for human or veterinary use . Specific safety and hazard information is not available in the current resources.

properties

IUPAC Name

5-[[1-(2-methoxyethyl)triazol-4-yl]methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-17-3-2-14-5-6(12-13-14)4-7-8(15)11-9(16)10-7/h5,7H,2-4H2,1H3,(H2,10,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLRPUZVZJFSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(N=N1)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
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5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
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5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
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5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

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